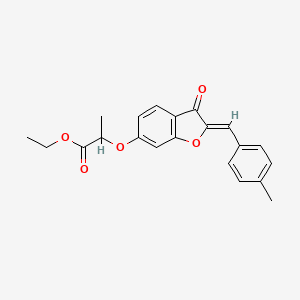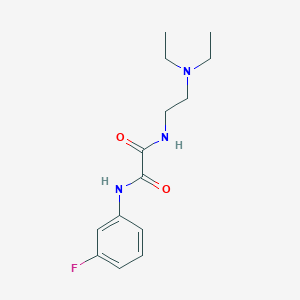![molecular formula C8H11ClN4O B2733688 [3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 2097936-56-4](/img/structure/B2733688.png)
[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the molecule in 3-(1-Methyl-1H-pyrrol-2-yl)pyridine . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms. The presence of these heterocycles often contributes to the bioactivity of the compound.
Molecular Structure Analysis
The molecular structure of your compound would be characterized by the presence of the pyrrole and oxadiazole rings. These rings are likely connected by a methylene (-CH2-) bridge .Chemical Reactions Analysis
The reactivity of your compound would be influenced by the presence of the heterocycles. Pyrrole rings are aromatic and can undergo electrophilic substitution reactions. Oxadiazole rings can participate in nucleophilic substitution reactions at the carbon between the two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by the presence of the heterocycles and the amine group. For example, the compound would likely exhibit some degree of polarity due to the presence of the nitrogen and oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those with a 1,2,4-oxadiazole moiety, have been extensively studied. These compounds are synthesized using various primary amines and analyzed using techniques such as X-Ray crystallography, FT-IR, UV–visible, and NMR spectroscopy. The structural analysis reveals interesting geometric parameters and potential biological activities against cancer and microbes due to specific pharmacophore sites (Titi et al., 2020).
Anticancer Evaluation
A series of compounds including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases have shown significant cytotoxicity against various human cancer cell lines. Notably, Mannich bases exhibited potent activity against gastric cancer cells, highlighting the therapeutic potential of these heterocyclic compounds in cancer treatment (Abdo & Kamel, 2015).
Optical Properties and Material Science Applications
The development of blue light-emitting polyamide and poly(amide-imide)s containing the 1,3,4-oxadiazole ring demonstrates the material science applications of these compounds. They exhibit high thermal stability and fluorescence in the blue region, making them suitable for various optical and electronic applications (Hamciuc et al., 2015).
Metabolism Studies
Research into the metabolism of related compounds, such as BMS-645737, a vascular endothelial growth factor receptor-2 antagonist, offers insights into the metabolic pathways involving both oxidation and conjugation reactions. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Johnson et al., 2008).
Enantiomer Resolution
The resolution of enantiomers of alcohols and amines after derivatization with a novel fluorescent chiral reagent highlights the importance of these compounds in stereochemical studies and the development of enantiomerically pure pharmaceuticals (Toyo’oka et al., 1994).
Antimicrobial and Insecticidal Activity
The structural modification of 1,3,4-oxadiazoles to enhance their biological activities is an ongoing area of research, with applications ranging from antimicrobial agents to potential insecticides. The synthesis of novel compounds and their evaluation against a variety of pathogens and pests contribute to the development of new therapeutic and agricultural chemicals (Liu et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.ClH/c1-12-4-2-3-6(12)8-10-7(5-9)13-11-8;/h2-4H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDJRSPBNSCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2733606.png)


![7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733611.png)
![N-(4-chloro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2733613.png)

![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2733616.png)

![N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2733620.png)
![3-(difluoromethyl)-1-[(3-methylphenyl)methanesulfonyl]azetidine](/img/structure/B2733621.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid](/img/structure/B2733622.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2733626.png)

